molecular formula C6H4ClN3OS B1616959 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine CAS No. 23576-85-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine

Cat. No.: B1616959
CAS No.: 23576-85-4
M. Wt: 201.63 g/mol
InChI Key: DXQFSANBUYDTFX-FPYGCLRLSA-N
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Description

The compound “N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine” belongs to the class of organic compounds known as imidazothiazoles . These are aromatic compounds containing an imidazole ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an imidazo[2,1-b][1,3]thiazole ring which is a fused ring system with nitrogen, sulfur, and carbon atoms . The “6-chloro” indicates a chlorine atom is attached at the 6th position of this ring system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The imidazo[2,1-b][1,3]thiazole ring system, the chlorine atom, and the hydroxylamine group would all contribute to its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, shape, and the specific functional groups it contains would influence properties like solubility, melting point, boiling point, etc .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with hydroxylamine in the presence of a suitable catalyst.", "Starting Materials": [ "6-chloroimidazo[2,1-b][1,3]thiazole", "Hydroxylamine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 6-chloroimidazo[2,1-b][1,3]thiazole in a suitable solvent.", "Step 2: Add hydroxylamine to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent and dry it under vacuum.", "Step 7: Characterize the product using suitable analytical techniques." ] }

CAS No.

23576-85-4

Molecular Formula

C6H4ClN3OS

Molecular Weight

201.63 g/mol

IUPAC Name

(NE)-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H4ClN3OS/c7-5-4(3-8-11)10-1-2-12-6(10)9-5/h1-3,11H/b8-3+

InChI Key

DXQFSANBUYDTFX-FPYGCLRLSA-N

Isomeric SMILES

C1=CSC2=NC(=C(N21)/C=N/O)Cl

SMILES

C1=CSC2=NC(=C(N21)C=NO)Cl

Canonical SMILES

C1=CSC2=NC(=C(N21)C=NO)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
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N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
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N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
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N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Reactant of Route 5
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Reactant of Route 6
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N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine

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